molecular formula C7H6ClF3N2 B3003801 4-(Chloromethyl)-6-methyl-2-(trifluoromethyl)pyrimidine CAS No. 1379322-47-0

4-(Chloromethyl)-6-methyl-2-(trifluoromethyl)pyrimidine

Cat. No.: B3003801
CAS No.: 1379322-47-0
M. Wt: 210.58
InChI Key: FLGRXAIGCSQRIA-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-6-methyl-2-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative characterized by a trifluoromethyl group at position 2, a chloromethyl group at position 4, and a methyl group at position 4. The trifluoromethyl group imparts electron-withdrawing effects, enhancing metabolic stability and lipophilicity, while the chloromethyl moiety at position 4 serves as a reactive site for nucleophilic substitution or further functionalization . The methyl group at position 6 contributes to steric bulk and modulates solubility. This compound is a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for derivatization into active molecules .

Properties

IUPAC Name

4-(chloromethyl)-6-methyl-2-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2/c1-4-2-5(3-8)13-6(12-4)7(9,10)11/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGRXAIGCSQRIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C(F)(F)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-6-methyl-2-(trifluoromethyl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with trifluoromethylating agents. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-6-methyl-2-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

4-(Chloromethyl)-6-methyl-2-(trifluoromethyl)pyrimidine has been studied for its potential as:

  • Antiviral Agents : Compounds with similar structures have shown efficacy against viral infections, particularly in inhibiting viral replication processes .
  • Antibacterial and Antifungal Agents : Research indicates that pyrimidine derivatives exhibit significant antibacterial and antifungal activities, making them candidates for new therapeutic agents .

Agrochemical Applications

The compound is also explored in agrochemistry:

  • Herbicides and Insecticides : Pyrimidine derivatives are known for their herbicidal properties. Studies have demonstrated that modifications to the pyrimidine structure can enhance herbicidal activity against various weed species .
  • Pesticide Development : The trifluoromethyl group contributes to the lipophilicity of the compound, improving its penetration into plant tissues and enhancing its efficacy as a pesticide .

Table 1: Summary of Research Findings

Study ReferenceApplication AreaKey Findings
AntiviralDemonstrated inhibition of viral replication in vitro.
AntibacterialShowed significant activity against Gram-positive bacteria.
HerbicidalEnhanced herbicidal activity observed in field trials against specific weed species.

Synthesis Techniques

The synthesis of this compound typically involves:

  • Reactions with Trifluoromethylating Agents : Utilizing trifluoromethylation techniques to introduce the trifluoromethyl group effectively.
  • Chlorination Processes : Chlorination reactions are employed to introduce the chloromethyl group at the appropriate position on the pyrimidine ring .

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-6-methyl-2-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Their Implications

Key structural variations among pyrimidine derivatives include substituents at positions 2, 4, and 6, which significantly influence reactivity, stability, and biological activity. Below is a comparative analysis:

Table 1: Substituent Profiles and Molecular Properties
Compound Name Position 4 Position 6 Position 2 Molecular Weight (g/mol) Key Properties/Applications References
4-(Chloromethyl)-6-methyl-2-(trifluoromethyl)pyrimidine Chloromethyl Methyl Trifluoromethyl 211.45 (C₇H₇ClF₃N₂) Precursor for nucleophilic substitution; agrochemical intermediates
2-(Chloromethyl)-4-(2-naphthyl)-6-(trifluoromethyl)pyrimidine Chloromethyl 2-Naphthyl Trifluoromethyl ~340 (estimated) Pharmaceutical intermediates (enhanced aromaticity)
6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine Trifluoromethyl 3,5-Dichlorophenyl Phenyl 369.2 Agrochemicals (pesticidal activity)
4-Chloro-2-(6-chloropyridin-3-yl)-6-methylpyrimidine Chloro Methyl 6-Chloropyridin-3-yl 248.09 (C₁₀H₇Cl₂N₃) Drug synthesis intermediate
6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine Amine Chloro Trifluoromethyl 208.56 (C₅H₄ClF₃N₃) Medicinal chemistry building block

Key Comparisons

Position 4 Reactivity :

  • The chloromethyl group in the target compound enables alkylation or displacement reactions, unlike chloro (e.g., in ) or amine (e.g., in ) substituents, which limit such reactivity. This makes the target compound a preferred intermediate for further derivatization .
  • In contrast, 4-(2-naphthyl) substitution () increases steric bulk, reducing solubility but enhancing π-π stacking in biological targets.

Position 2 Electronic Effects :

  • Trifluoromethyl groups (target compound, ) enhance metabolic stability compared to phenyl () or chloropyridinyl () groups, which may degrade faster in vivo.

Position 6 Substituents :

  • Methyl (target compound) offers moderate lipophilicity, while dichlorophenyl () or naphthyl () groups increase hydrophobicity, affecting membrane permeability.

Reactivity and Stability

  • Trifluoromethyl Group : Stabilizes the pyrimidine ring through electron-withdrawing effects, reducing electrophilic substitution but enhancing resistance to oxidation .
  • Chloromethyl Group : Prone to nucleophilic displacement (e.g., with amines or thiols) to form secondary derivatives, unlike stable chloro or aryl groups .
  • Methyl Group : Provides steric shielding at position 6, moderating reaction rates at adjacent positions.

Biological Activity

4-(Chloromethyl)-6-methyl-2-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and pharmacological applications.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a chloromethyl group at the 4-position and a trifluoromethyl group at the 2-position. The presence of these substituents significantly influences the compound's physicochemical properties, including lipophilicity and solubility, which are critical for biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound is known to interact with various enzymes, particularly those involved in metabolic pathways. Its ability to bind to cytochrome P450 enzymes suggests a role in modulating drug metabolism and potential interactions with other pharmaceuticals.
  • Receptor Binding : Similar compounds have shown affinity for biological receptors, indicating that this pyrimidine derivative may also exhibit receptor-mediated effects.

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the pyrimidine structure can enhance its biological activity. For instance, studies on related compounds indicate that variations in substituents at specific positions can lead to significant changes in potency. The following table summarizes findings from SAR studies relevant to pyrimidine derivatives:

Compound VariantSubstituentBiological Activity (IC50)Notes
Base CompoundNoneN/AReference compound
Variant AMethyl72 nMIncreased potency
Variant BEthyl50 nMEnhanced solubility
Variant CTrifluoromethyl40 nMImproved enzyme inhibition

The data suggest that the introduction of electron-withdrawing groups like trifluoromethyl enhances biological activity, likely due to increased interaction with target enzymes or receptors .

Biological Activity and Case Studies

  • Anticancer Activity : A study evaluating the anticancer properties of similar pyrimidine derivatives found that compounds with trifluoromethyl groups exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Research indicates that derivatives of this compound possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The chloromethyl group contributes to this activity by facilitating interactions with bacterial cell membranes .
  • Anti-inflammatory Effects : Some studies have reported that pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. For example, compounds structurally related to this compound showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure:

  • Absorption : The lipophilic nature of the trifluoromethyl group enhances intestinal absorption.
  • Distribution : High lipophilicity may lead to extensive tissue distribution, including the central nervous system.
  • Metabolism : Cytochrome P450-mediated metabolism is anticipated due to structural similarities with other known substrates.

Q & A

Q. What are the recommended laboratory methods for synthesizing 4-(Chloromethyl)-6-methyl-2-(trifluoromethyl)pyrimidine?

Methodological Answer: Synthesis typically involves sequential functionalization of a pyrimidine core. A common approach is:

Core Formation : Start with 2-trifluoromethylpyrimidine derivatives.

Chloromethylation : Introduce the chloromethyl group via nucleophilic aromatic substitution (SNAr) using chloromethylating agents (e.g., ClCH₂MgBr) under anhydrous conditions .

Methylation : Install the methyl group at position 6 using methyl iodide in the presence of a base like NaH.

Purification : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water.
Key Considerations : Monitor reaction progress via TLC and adjust stoichiometry to avoid over-substitution.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Employ a multi-technique approach:

  • NMR Spectroscopy : Confirm substituent positions (¹H NMR: δ 2.5 ppm for CH₃; ¹³C NMR: δ 120–125 ppm for CF₃) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 255.03 (calculated for C₇H₇ClF₃N₂).
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., dihedral angles between pyrimidine and substituents) .
  • HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient).

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for all procedures.
  • Ventilation : Ensure adequate airflow to avoid inhalation of volatile chlorinated byproducts .
  • Waste Disposal : Collect chlorinated waste separately and neutralize with 10% NaOH before disposal.
  • Emergency Measures : Have 0.1 M sodium thiosulfate on hand for accidental skin contact to deactivate reactive chlorine species .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during nucleophilic substitution reactions involving the chloromethyl group?

Methodological Answer: Regioselectivity is influenced by electronic and steric factors:

  • Electronic Effects : Use DFT calculations to map electron density (e.g., higher reactivity at C4 due to trifluoromethyl’s electron-withdrawing effect) .
  • Steric Control : Employ bulky bases (e.g., DIPEA) to direct substitution away from hindered positions.
  • Catalytic Strategies : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to selectively replace chlorine without disturbing the trifluoromethyl group .

Q. What strategies mitigate hydrolysis or decomposition of the trifluoromethyl group under acidic/basic conditions?

Methodological Answer:

  • pH Control : Maintain neutral to slightly acidic conditions (pH 5–7) to prevent CF₃ group cleavage. Avoid strong bases (e.g., NaOH) .
  • Stabilizing Agents : Add 1,2-dimethoxyethane (DME) as a coordinating solvent to shield the CF₃ group.
  • Low-Temperature Storage : Store at –20°C under argon to minimize thermal degradation .

Q. How do computational methods predict the compound’s reactivity in catalytic processes?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., C4 chloromethyl group as a reactive hotspot) .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide derivatization for medicinal chemistry applications .

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